molecular formula C12H17Cl2NO3 B1676131 Meclofenoxate hydrochloride CAS No. 3685-84-5

Meclofenoxate hydrochloride

Cat. No.: B1676131
CAS No.: 3685-84-5
M. Wt: 294.17 g/mol
InChI Key: FIVHOHCAXWQPGC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Meclofenoxate hydrochloride, also known as centrophenoxine, primarily targets the cholinergic system in the brain . It is an ester of dimethylethanolamine (DMAE) and 4-chlorophenoxyacetic acid (pCPA) . The cholinergic system plays a crucial role in memory and learning processes, and its dysfunction is associated with cognitive decline in conditions such as dementia .

Mode of Action

The main mechanism of action of Meclofenoxate is believed to be cholinergic in nature . As an efficient transporter of DMAE, Meclofenoxate encourages the production of choline in the brain, which is then synthesized into acetylcholine . Acetylcholine is a key neurotransmitter involved in many functions, including memory and muscle control.

Biochemical Pathways

Meclofenoxate affects the cholinergic pathway by increasing the production of acetylcholine . This neurotransmitter is essential for transmitting signals in the nervous system. By increasing the availability of acetylcholine, Meclofenoxate may enhance cognitive function, particularly memory and learning .

Pharmacokinetics

It is known that meclofenoxate is rapidly degraded to 4-chlorophenoxyacetic acid (4-cpa) in biological fluids . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of Meclofenoxate.

Result of Action

Meclofenoxate has been shown to improve performance on certain memory tests in elderly patients . It is also thought to increase cellular membrane phospholipids . These effects suggest that Meclofenoxate may have a positive impact on cognitive function, particularly in conditions associated with cognitive decline.

Biochemical Analysis

Biochemical Properties

Meclofenoxate hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It is an ester of DMAE and pCPA, and it is believed to increase the amount of acetylcholine available to stimulate muscle contractions . This compound also increases cellular membrane phospholipids .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to enhance cognitive performance, which suggests its influence on cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to increase the amount of acetylcholine available to stimulate muscle contractions . This is achieved by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. It is rapidly degraded to 4-CPA in biological fluids such as human plasma or urine

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to increase the lifespan of mice

Metabolic Pathways

It is known to be rapidly degraded to 4-CPA in biological fluids , but the specific enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, are not fully documented.

Properties

IUPAC Name

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVHOHCAXWQPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045141
Record name Meclofenoxate hydrochloride
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Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3685-84-5, 51-68-3
Record name Centrophenoxine
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Record name Meclofenoxate hydrochloride [JAN]
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Record name Meclofenoxate hydrochloride
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Record name MECLOFENOXATE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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